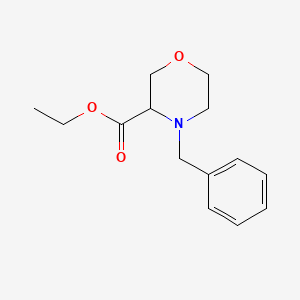

Ethyl 4-benzylmorpholine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-benzylmorpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-2-18-14(16)13-11-17-9-8-15(13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXRZXOBIJTJTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1COCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Data Table: Key Properties of this compound and Analogs

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Ethyl 4-benzylmorpholine-3-carboxylate?

- Methodology : Synthesis typically involves multi-step functionalization of morpholine derivatives. For example:

- Substitution reactions : Use nucleophilic reagents (e.g., amines, thiols) or electrophilic agents (e.g., benzyl halides) to introduce the benzyl group at the morpholine nitrogen.

- Esterification : Ethyl ester formation via carbodiimide-mediated coupling or acid-catalyzed esterification of the carboxylic acid precursor.

- Key reagents : LiAlH₄ or NaBH₄ for selective reductions, and PCC/KMnO₄ for oxidations .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Spectroscopy :

- NMR : Assign peaks for the morpholine ring (δ ~3.5–4.5 ppm for N-CH₂), benzyl protons (δ ~7.2–7.4 ppm), and ester carbonyl (δ ~165–170 ppm in ¹³C NMR).

- IR : Confirm ester C=O stretch (~1720 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹).

Advanced Research Questions

Q. How can data contradictions in crystallographic studies of this compound be resolved?

- Approach :

- Packing similarity analysis : Use Mercury’s Materials Module to compare crystal packing motifs with analogs (e.g., mthis compound) and identify polymorphism .

- Twinned data refinement : Apply SHELXL’s twin refinement tools for cases of pseudo-merohedral twinning or disorder .

- Validation : Cross-check thermal displacement parameters (ADPs) and hydrogen-bond geometry with Mogul/PLATON validation tools .

Q. How can reaction yields be optimized for the synthesis of this compound?

- Methodology :

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, CuCl₂) for coupling steps.

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize intermediates.

- Temperature gradients : Use microwave-assisted synthesis for accelerated kinetics in cyclization steps.

Q. How do structural modifications (e.g., substituent variations) impact the bioactivity of morpholine-3-carboxylate derivatives?

- Comparative Analysis :

- Functional group effects : Replace the benzyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate lipophilicity and target binding .

- Ester vs. carboxylic acid : Ethyl esters enhance membrane permeability compared to free acids, as seen in anti-inflammatory quinoline analogs .

- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with enzyme inhibition (e.g., COX-2, CYP450) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.